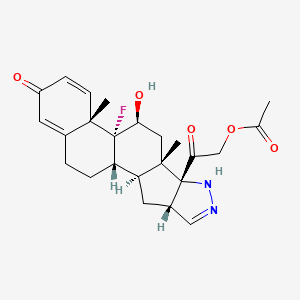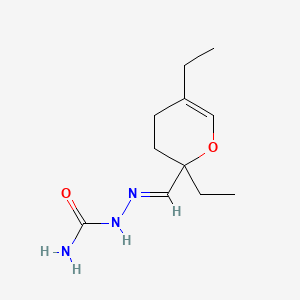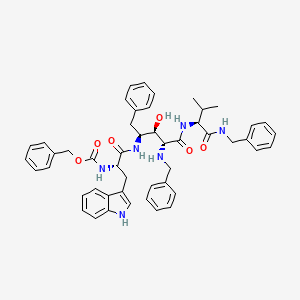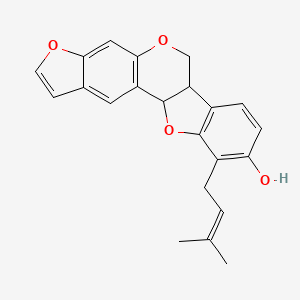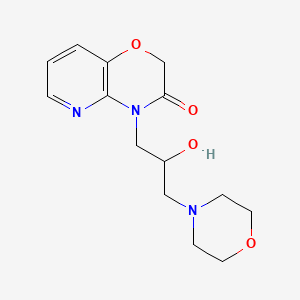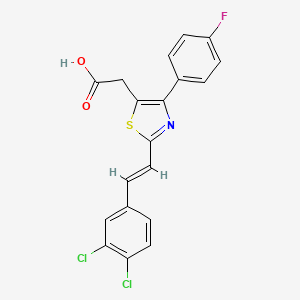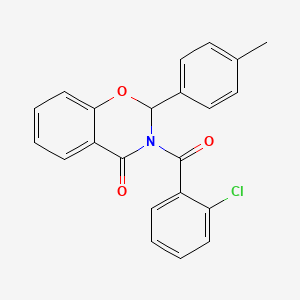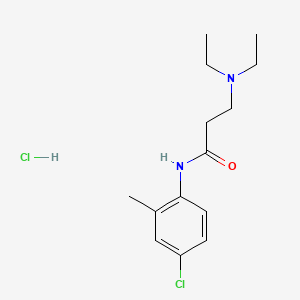
Trisodium bis(2-(4-((1-((2,5-dichloroanilino)carbonyl)-2-oxopropyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) is a complex coordination compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes. The compound’s structure includes a cobalt center coordinated with multiple ligands, contributing to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) typically involves the following steps:
Formation of the azo compound: The initial step involves the diazotization of 2,5-dichloroaniline followed by coupling with 3-hydroxybenzoylbenzoic acid to form the azo compound.
Complexation with cobalt: The azo compound is then reacted with a cobalt salt (such as cobalt chloride) in the presence of sodium hydroxide to form the trisodium salt of the complex.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can also occur, especially under acidic conditions, affecting the azo linkage and the cobalt center.
Substitution: Ligand substitution reactions are common, where the ligands around the cobalt center can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution conditions: Varying pH levels, presence of competing ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can result in cobalt(II) complexes.
Aplicaciones Científicas De Investigación
Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) has several scientific research applications:
Chemistry: Used as a model compound in coordination chemistry studies to understand the behavior of cobalt complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in diagnostic imaging and as a potential therapeutic agent.
Industry: Widely used in the dyeing and pigmentation industry due to its vibrant color properties and stability.
Mecanismo De Acción
The mechanism of action of Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress and apoptosis, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonato(3-)]cobaltate(3-)
- Trisodium bis[4-[4,5-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonato(3-)]chromate(3-)
Uniqueness
Trisodium bis[2-[4-[[1-[(2,5-dichloroanilino)carbonyl]-2-oxopropyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) is unique due to its specific ligand structure and the presence of cobalt, which imparts distinct chemical and physical properties compared to similar compounds. Its vibrant color and stability make it particularly valuable in industrial applications.
Propiedades
Número CAS |
84282-28-0 |
|---|---|
Fórmula molecular |
C48H32Cl4CoN6Na3O12+ |
Peso molecular |
1154.5 g/mol |
Nombre IUPAC |
trisodium;cobalt;2-[4-[[1-(2,5-dichloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/2C24H16Cl2N3O6.Co.3Na/c2*1-12(30)21(23(33)27-19-11-14(25)7-8-17(19)26)29-28-18-9-6-13(10-20(18)31)22(32)15-4-2-3-5-16(15)24(34)35;;;;/h2*2-11,31H,1H3,(H,27,33)(H,34,35);;;;/q2*-1;;3*+1 |
Clave InChI |
XBEPBAMDQIEXEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[C-](C(=O)NC1=C(C=CC(=C1)Cl)Cl)N=NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O.CC(=O)[C-](C(=O)NC1=C(C=CC(=C1)Cl)Cl)N=NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O.[Na+].[Na+].[Na+].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


